molecular formula C17H20N2O B14532090 5-(Benzyloxy)-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 62481-32-7

5-(Benzyloxy)-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B14532090
CAS No.: 62481-32-7
M. Wt: 268.35 g/mol
InChI Key: BCDIMFGKHKXZKT-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a benzyloxy group attached to the naphthyridine ring, along with two methyl groups at positions 1 and 7. The tetrahydro structure indicates that the compound is partially saturated, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The naphthyridine ring can be reduced to form fully saturated derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of fully saturated naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-(Benzyloxy)-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is used as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.

Medicine: Research has explored the potential of this compound as a lead molecule for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-(Benzyloxy)-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring, which can influence its chemical reactivity and biological activity. The presence of both benzyloxy and methyl groups provides a distinct combination of electronic and steric effects, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62481-32-7

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1,7-dimethyl-5-phenylmethoxy-3,4-dihydro-2H-1,8-naphthyridine

InChI

InChI=1S/C17H20N2O/c1-13-11-16(20-12-14-7-4-3-5-8-14)15-9-6-10-19(2)17(15)18-13/h3-5,7-8,11H,6,9-10,12H2,1-2H3

InChI Key

BCDIMFGKHKXZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCCN(C2=N1)C)OCC3=CC=CC=C3

Origin of Product

United States

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